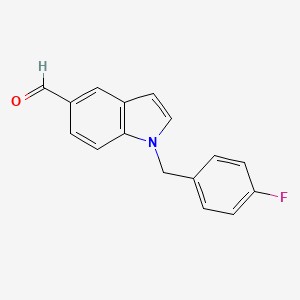

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde

Vue d'ensemble

Description

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a fluorobenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. For example, 4-fluorobenzyl bromide can react with the indole nitrogen in the presence of a base such as potassium carbonate.

Formylation: The aldehyde group can be introduced at the 5-position of the indole ring through a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 1-(4-fluorobenzyl)-1H-indole-5-carboxylic acid.

Reduction: 1-(4-fluorobenzyl)-1H-indole-5-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde has been explored for its potential as an inhibitor of various enzymes, particularly monoamine oxidase B (MAO-B). MAO-B inhibitors are significant in treating neurodegenerative diseases such as Parkinson's disease. Studies have shown that derivatives of this compound exhibit promising MAO-B inhibitory activity, suggesting that they could serve as lead compounds for further development in neuropharmacology .

Table 1: Summary of Biological Activities

Organic Synthesis

The compound acts as an essential intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows it to participate in various chemical reactions, including N-alkylation and condensation reactions. These reactions can lead to the formation of novel compounds with potential therapeutic applications .

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| N-Alkylation | Elevated temperature, specific solvents | Indole derivatives |

| Condensation | Acid/base catalysis | Complex organic compounds |

Biochemical Probes

Due to its ability to form specific interactions with biological targets, this compound serves as a valuable probe in biochemical studies. It facilitates the investigation of enzyme interactions and metabolic pathways, providing insights into cellular mechanisms and potential therapeutic targets .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of this compound:

- Inhibition of Glycogen Phosphorylase : Research identified this compound as a potent inhibitor of glycogen phosphorylase, suggesting its potential use in managing conditions related to glycogen metabolism .

- Antibacterial Properties : A systematic study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, including multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values were reported to be below clinically relevant thresholds, indicating substantial efficacy .

Mécanisme D'action

The mechanism of action of 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.

Comparaison Avec Des Composés Similaires

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:

1-benzyl-1H-indole-5-carbaldehyde: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

1-(4-chlorobenzyl)-1H-indole-5-carbaldehyde: Contains a chlorine atom instead of fluorine, which can affect its electronic properties and interactions with biological targets.

1-(4-methylbenzyl)-1H-indole-5-carbaldehyde: The methyl group may influence the compound’s lipophilicity and metabolic stability.

The presence of the fluorine atom in this compound can enhance its metabolic stability and binding interactions, making it a unique and valuable compound for various applications.

Activité Biologique

1-(4-Fluorobenzyl)-1H-indole-5-carbaldehyde, with the molecular formula CHFNO and a molecular weight of 253.27 g/mol, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features an indole core structure, which is known for its role in various biological activities. The presence of a fluorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 253.27 g/mol |

| Melting Point | Not specified |

This compound has been investigated for its interaction with various biological targets:

- Monoamine Oxidase Inhibition : Studies indicate that indole derivatives can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition is linked to potential antidepressant effects and neuroprotection .

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a mechanism that may involve disruption of bacterial cell walls or interference with metabolic pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's anticancer properties have been explored in various cancer cell lines, including breast cancer (MCF-7). Preliminary results indicate that it may induce apoptosis and inhibit cell proliferation through:

- Cell Cycle Arrest : Evidence suggests that it may induce S-phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cell death.

Case Studies

Several studies have reported on the efficacy of indole derivatives, including this compound:

- Study on MAO-B Inhibition : A study demonstrated that similar compounds exhibited competitive inhibition against MAO-B with IC values as low as 0.78 µM, highlighting the potential for neuroprotective applications .

- Antimicrobial Testing : In a comparative study, derivatives of indole were tested against multidrug-resistant strains, showing MIC values below 100 µg/ml for several strains, indicating strong antibacterial activity .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-15-4-1-12(2-5-15)10-18-8-7-14-9-13(11-19)3-6-16(14)18/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDRVCCWVXZXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.